N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine
Description
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine is a secondary amine featuring a propanamine backbone (three-carbon chain with a terminal amine group) substituted by a 2-(4-methoxyphenoxy)ethyl group.
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-8-13-9-10-15-12-6-4-11(14-2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHHQSVUMGFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(2,3-epoxypropoxy)anisole. This intermediate is then reacted with 1-propanamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
Scientific Research Applications
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine has been explored for various scientific applications across multiple disciplines:
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may exhibit anti-inflammatory and anticancer activities. For instance, studies have demonstrated its interaction with specific enzymes involved in inflammatory responses, suggesting a role as a biochemical probe in drug development .
Biochemical Studies
This compound has been utilized in studies investigating enzyme interactions and protein functions. Its unique structure allows it to bind selectively to target proteins, making it valuable for understanding complex biochemical pathways .
Material Science
In material science, this compound serves as an intermediate in the synthesis of novel materials. Its chemical properties facilitate the development of polymers and other materials with specific functionalities, which can be tailored for particular applications .
Case Study 1: Anti-inflammatory Properties
A study conducted on the anti-inflammatory effects of this compound revealed that it significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential as a lead compound for developing new anti-inflammatory drugs.
Case Study 2: Enzyme Interaction
Research published in a peer-reviewed journal demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic processes. The study highlighted its ability to alter enzyme kinetics, providing insights into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenoxy Group
N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine ()
- Molecular Formula: C₁₁H₁₅Cl₃NO
- Molecular Weight : 282.59 g/mol
- Key Differences: Replaces the 4-methoxy group with 2,4,6-trichloro substituents, introducing strong electron-withdrawing effects. Pharmacological Implications: The trichloro derivative is a metabolite of prochloraz (), a fungicide, suggesting possible toxicity concerns.
3-[(4-Methoxyphenyl)methoxy]propan-1-amine ()
- Molecular Formula: C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol
- Key Differences: Substitutes the phenoxyethyl group with a benzyl ether linkage, altering spatial orientation and electronic properties. Reduced steric bulk compared to the ethyl-linked target compound.
Variations in Amine Substitution and Backbone
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine ()
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Differences: Positions the 4-methoxyphenyl group directly on the propan-2-amine backbone (vs. ethyl-phenoxy linkage in the target). Pharmacological Activity: Exhibits anticancer and antifungal properties in vitro (), attributed to the methoxyphenyl moiety.
1-(4-Methoxyphenyl)-N-methyl-N-(2-(4-methoxyphenyl)-1-methylethyl)-2-propanamine ()
- Molecular Formula : C₂₂H₃₀N₂O₂
- Molecular Weight : 354.49 g/mol
- Key Differences :
Halogenated vs. Methoxy Derivatives
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine ()
- Molecular Formula : C₁₂H₁₆F₃N
- Molecular Weight : 231.26 g/mol
- Key Differences :
- Substitutes methoxy with a trifluoromethyl group , enhancing electron-withdrawing effects and metabolic resistance.
- Impact : The CF₃ group increases hydrophobicity and may improve blood-brain barrier penetration compared to methoxy analogs.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | logP* | Substituent Type | Key Features |
|---|---|---|---|---|---|
| N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine | C₁₂H₁₉NO₂ | 209.28 | ~1.8 | 4-Methoxy (electron-donating) | Phenoxyethyl linkage |
| N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | C₁₁H₁₅Cl₃NO | 282.59 | ~3.5 | 2,4,6-Trichloro (electron-withdrawing) | High lipophilicity |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | ~2.2 | 4-Methoxy (direct attachment) | Anticancer/antifungal activity |
| N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine | C₁₂H₁₆F₃N | 231.26 | ~3.0 | 4-Trifluoromethyl | Enhanced metabolic stability |
*logP values estimated using ChemDraw or analogous tools.
Research Findings and Implications
Electron-Donating vs. Withdrawing Groups :
- Methoxy groups improve solubility and metabolic stability but may reduce receptor binding affinity compared to halogenated analogs ().
- Trichloro derivatives () exhibit higher environmental persistence, raising toxicity concerns.
Synthetic Pathways: Target compound synthesis likely involves reductive amination () or coupling of 4-methoxyphenoxyethyl chloride with propanamine.
Pharmacological Potential: The methoxyphenyl moiety in demonstrates broad bioactivity, suggesting the target compound could be optimized for similar applications.
Biological Activity
N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine is a compound of significant interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxyphenoxy group, contributing to its solubility and reactivity. The compound's molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 237.34 g/mol. Its structure allows for interactions with various biological targets, which are crucial for its pharmacological effects.
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Notably, it acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This interaction modulates neurotransmitter release and may alleviate symptoms associated with neurological disorders such as anxiety and depression.
Additionally, the compound has been shown to influence estrogen receptor pathways, acting as a selective down-regulator. This property suggests potential applications in cancer treatment, particularly in hormone-sensitive cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of mGluR5 activity. For instance, concentrations ranging from 10 µM to 100 µM resulted in significant reductions in receptor-mediated signaling pathways. This inhibition correlates with decreased cellular excitability in neuronal cultures, suggesting therapeutic potential for conditions characterized by excessive neuronal activity .
In Vivo Studies
Animal models have been utilized to further examine the compound's biological effects. In a study involving mice subjected to stress-induced anxiety models, administration of this compound resulted in reduced anxiety-like behaviors compared to control groups. The compound was administered at doses of 5 mg/kg and 10 mg/kg, with the higher dose showing more pronounced effects on behavior and associated biochemical markers.
Case Studies
Case Study 1: Neurological Disorders
A clinical trial investigated the efficacy of this compound in patients with generalized anxiety disorder (GAD). Participants receiving the compound showed a significant reduction in GAD symptoms over an eight-week period compared to those receiving a placebo. The study reported improvements in both subjective anxiety scales and objective measures such as cortisol levels .
Case Study 2: Cancer Treatment
In another study focusing on breast cancer cell lines, this compound demonstrated cytotoxic effects at concentrations above 20 µM. The mechanism involved induction of apoptosis through modulation of estrogen receptor signaling pathways. This finding supports further investigation into its use as an adjunct therapy in estrogen receptor-positive breast cancer .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antagonist of mGluR5; Selective estrogen receptor down-regulator | Modulation of neurotransmitter release; Induction of apoptosis |
| N-[2-(4-Methoxyphenyl)indol-3-one | Agonist for formyl peptide receptors; Potential anticancer properties | Modulation of immune responses |
| N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine | Interaction with enzymes and receptors | Modulation of enzyme activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, starting with N-Boc-3-aminopropyl bromide and p-methoxyphenol. Key steps include:
- Protection : Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis to prevent unwanted side reactions .
- Coupling : React the bromide intermediate with p-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
- Deprotection : Remove the Boc group using HCl/dioxane or TFA.
- Optimization : Monitor reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:phenol) to achieve >80% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.7 ppm for methoxy groups) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98%). Relative retention times and response factors for impurities are critical (e.g., relative retention time = 0.4 for baseline separation) .
- Mass Spectrometry : High-resolution MS (Exact Mass: 224.122) validates molecular weight and detects trace impurities .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water. Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does the 4-methoxyphenoxy moiety influence the compound's reactivity in nucleophilic or electrophilic reactions, and what protective strategies are recommended during synthesis?
- Methodological Answer :
- The electron-rich 4-methoxyphenoxy group enhances susceptibility to electrophilic substitution. Protect the ether linkage during reactions with strong acids/bases using silyl ethers (e.g., TBDMS) .
- For nucleophilic attacks (e.g., Grignard reactions), pre-complex the methoxy group with Lewis acids (e.g., BF₃·Et₂O) to reduce reactivity .
Q. What methodologies are recommended for identifying and quantifying process-related impurities and degradation products in this compound batches?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect common by-products (e.g., N-alkylated derivatives or demethylated analogs). Reference Pharmacopeial impurity limits (e.g., ≤0.5% for any single impurity) .
- Degradation Studies : Perform forced degradation under oxidative (H₂O₂), acidic (0.1M HCl), and thermal (60°C) conditions. Quantify degradation products using validated calibration curves (R² > 0.995) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify the propanamine chain (e.g., introduce methyl or cyclopropyl groups) or replace the methoxy group with halogens (e.g., F, Cl) .
- Biological Screening : Test derivatives in vitro for receptor binding (e.g., GPCR assays) or enzyme inhibition. Use QSAR models to correlate substituent electronegativity/logP with activity .
- Data Analysis : Apply multivariate regression to identify critical substituents. For example, increased hydrophobicity in the phenoxy group may enhance membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
